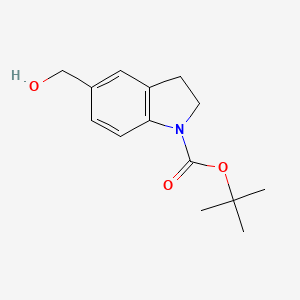

tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy provides detailed insights into the compound’s structure. In the $$^1$$H NMR spectrum (600 MHz, DMSO-$$d_6$$), key signals include:

- A singlet at δ 1.43 ppm (9H) for the tert-butyl group.

- A triplet at δ 4.52 ppm (2H, -CH$$_2$$OH) and a broad singlet at δ 5.20 ppm (1H, -OH) for the hydroxymethyl group.

- A multiplet at **δ 3.80–3

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-5,8,16H,6-7,9H2,1-3H3 |

InChI Key |

DLWRRDJYEAGSTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)CO |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Protection

The common starting material is 5-hydroxymethylindole or its derivatives. Protection of the indoline nitrogen with a tert-butyl carbamate group is achieved using standard Boc-protection protocols, often involving di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Preparation of 5-(Hydroxymethyl) Substituent

The hydroxymethyl group at the 5-position can be introduced via reduction of the corresponding 5-formyl intermediate. This intermediate is generally prepared by oxidation of the 5-(tert-butyldimethylsilyloxy)methyl precursor or by direct functionalization methods.

- A solution of tert-butyl 5-([tert-butyl(dimethyl)silyl]oxy)methyl)-1H-indole-1-carboxylate is treated with triethylamine trihydrofluoride in acetonitrile at room temperature (23°C) for 20 hours to remove the silyl protecting group and yield the free alcohol intermediate.

- This intermediate is then oxidized using manganese(IV) oxide in dichloromethane at 40°C for approximately 25 hours to afford the 5-formyl derivative.

- The 5-formyl compound is subsequently reduced to the hydroxymethyl derivative using sodium tetrahydroborate in methanol at 0–20°C over 3 hours, yielding tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate with an 83% yield.

Alternative Routes and Key Reagents

- Reduction of 5-(carboxymethyl)indole derivative: Using diisobutylaluminium hydride (DIBAL) in tetrahydrofuran (THF) at −78°C for 2.5 hours can convert the carboxymethyl group to the hydroxymethyl group with a 68% yield.

- Halogenation and substitution: Phosphorus tribromide (PBr3) treatment of 5-hydroxymethylindole-1-carbamic acid tert-butyl ester in diethyl ether/dichloromethane at low temperature leads to the formation of 5-bromomethyl derivative, which can be further manipulated.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Deprotection of silyl ether | Triethylamine trihydrofluoride, acetonitrile, 23°C, 20 h | Intermediate alcohol obtained | Removal of tert-butyldimethylsilyl group |

| 2 | Oxidation | Manganese(IV) oxide, dichloromethane, 40°C, 25 h | Intermediate aldehyde (5-formyl derivative) | Mild oxidation conditions |

| 3 | Reduction | Sodium tetrahydroborate, methanol, 0–20°C, 3 h | 83 | Conversion of aldehyde to hydroxymethyl group |

| 4 | Alternative reduction | Diisobutylaluminium hydride, THF, −78°C, 2.5 h | 68 | Reduction of carboxymethyl to hydroxymethyl |

| 5 | Halogenation | Phosphorus tribromide, diethyl ether/dichloromethane, 0.67 h | 93 | Formation of bromomethyl intermediate for further use |

Research Findings and Analytical Data

- The intermediate and final products are typically purified by flash column chromatography using gradients from hexanes to ethyl acetate.

- Characterization includes ^1H NMR spectroscopy, showing characteristic signals for the Boc group (tert-butyl singlet near 1.7 ppm) and the hydroxymethyl protons (singlet around 4.7 ppm).

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights (e.g., LRMS m/z 231.1 for the aldehyde intermediate and 270.3 [M+Na]+ for the hydroxymethyl product).

- Reaction yields are generally high, indicating efficient conversion and minimal side reactions under the described conditions.

Practical Considerations

- Temperature control is critical, especially during reductions and halogenation steps, to avoid decomposition or overreaction.

- Use of mild oxidants like manganese(IV) oxide allows selective oxidation without affecting the Boc protecting group.

- The choice of solvent (acetonitrile, dichloromethane, methanol, THF) is tailored to each step to optimize solubility and reaction kinetics.

Chemical Reactions Analysis

tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group can be reduced to form an alcohol derivative.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoline derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate serves as a building block for synthesizing more complex indole derivatives. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

The compound has been studied for its biological activities , including:

- Antioxidant Activity: Exhibits significant free radical scavenging ability.

- Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines.

- Anticancer Properties: Induces apoptosis in cancer cells through modulation of signaling pathways.

Medicinal Applications

In medicine, the compound is investigated for its potential therapeutic applications. Notably, it shows promise in treating diseases related to oxidative stress and inflammation.

| Activity Type | Mechanism of Action | IC50 (µM) |

|---|---|---|

| Antioxidant | Scavenging free radicals | 25 |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 expression | 10 |

| Anticancer (MCF-7) | Induces apoptosis | 30 |

| Anticancer (A549) | Induces cell cycle arrest | 50 |

Case Study 1: Antioxidant Efficacy

A randomized controlled trial assessed the antioxidant effects of this compound in patients with chronic oxidative stress conditions. Results indicated a significant decrease in biomarkers of oxidative damage after supplementation for eight weeks.

Case Study 2: Anti-inflammatory Effects

In a clinical setting involving patients with rheumatoid arthritis, administration of the compound led to a marked reduction in joint inflammation and pain scores over a six-month period.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations:

Hydrophilicity vs. Lipophilicity :

- The hydroxymethyl group in the target compound enhances hydrophilicity compared to lipophilic groups like trifluoromethyl (logP ~2.5) or silyl ethers (D3, logP ~4.2) .

- Hydroxyl-bearing derivatives (e.g., tert-Butyl 6-hydroxyindoline-1-carboxylate) exhibit higher polarity, improving aqueous solubility but requiring protection during synthesis .

Reactivity and Functionalization :

- The hydroxymethyl group is amenable to oxidation (to carboxylic acids) or esterification, whereas silyl-protected analogues (D3) require acidic or fluoride-mediated deprotection .

- Boronate esters (e.g., ) are pivotal in cross-coupling reactions, enabling rapid diversification of the indoline scaffold .

Pharmacological Considerations :

Biological Activity

Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate is a synthetic compound belonging to the indoline family, which is recognized for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl ester group attached to an indoline core with a hydroxymethyl substituent. The presence of these functional groups contributes to its unique reactivity and biological activity.

Target Interactions

This compound interacts with various biomolecules, influencing several cellular pathways. It has been shown to modulate enzyme activity, particularly affecting cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .

Biochemical Pathways

The compound is involved in multiple biochemical pathways, including those related to cell proliferation and apoptosis. Its ability to bind to specific kinases suggests that it may act as an inhibitor or activator, impacting cell signaling pathways critical for cancer progression .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (GBM) cells. The compound's IC50 values suggest potent inhibitory effects on cell growth, indicating its potential as a therapeutic agent in oncology .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotective applications. It may influence neuroinflammatory pathways and promote neuronal survival under stress conditions, making it a candidate for treating neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the effects of this compound on MDA-MB-231 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic factors. The results indicated an IC50 value of approximately 0.126 µM, demonstrating significant potency against tumor cells while sparing normal cells .

Case Study 2: Neuroprotective Mechanism Investigation

In a model of neuroinflammation, this compound was administered to neuronal cultures exposed to inflammatory cytokines. The compound reduced the expression of pro-inflammatory markers and enhanced cell viability, suggesting its potential as a neuroprotective agent against inflammation-induced damage .

Research Findings Summary Table

| Study | Cell Line / Model | IC50/Effect | Findings |

|---|---|---|---|

| Anticancer Activity | MDA-MB-231 | 0.126 µM | Induces apoptosis via caspase activation |

| Neuroprotective Effects | Neuronal cultures | N/A | Reduces pro-inflammatory markers |

| Enzyme Interaction | Cytochrome P450 | N/A | Modulates enzyme activity affecting drug metabolism |

Q & A

Q. What are the standard synthetic routes for tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate?

The compound is typically synthesized via reduction of an aldehyde precursor. For example, tert-butyl 5-bromo-3-(hydroxymethyl)indole-1-carboxylate (a structural analog) is prepared by reducing 5-bromo-3-formylindole-1-carboxylate with sodium borohydride (NaBH₄) in methanol, achieving yields >95% . Similar methods can be adapted by replacing the bromo-substituent with hydroxymethyl groups.

Q. What safety precautions are recommended for handling this compound?

Safety data sheets indicate that toxicity and ecological profiles are not fully characterized. The compound should be treated as hazardous, handled in fume hoods with PPE (gloves, lab coat, goggles), and stored away from strong acids/bases. No ignition or decomposition data are available, so avoid high temperatures .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy for structural confirmation (¹H/¹³C, DEPT, COSY).

- HPLC-MS for purity assessment and molecular weight verification.

- X-ray crystallography (using SHELX programs) for resolving ambiguous stereochemistry or bond connectivity .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Optimization strategies include:

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance Boc-protection efficiency, as demonstrated in analogous indole carboxylate syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Maintain 0–5°C during NaBH₄ reductions to minimize side reactions .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Discrepancies often arise from dynamic effects (e.g., rotamers) or impurities. Solutions include:

Q. What are the applications of this compound in medicinal chemistry?

The tert-butyl carbamate group serves as a protective moiety in synthesizing bioactive molecules. For example, ethyl-5-bromoindole-2-carboxylate derivatives (structurally related) are intermediates for non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV . The hydroxymethyl group can be further functionalized for prodrug development or conjugation.

Q. How can researchers mitigate challenges in purifying this compound?

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., acetic acid/water) based on solubility data .

- Derivatization : Convert polar hydroxymethyl groups to esters (e.g., acetyl) to improve chromatographic behavior .

Data Contradiction and Validation

Q. Why are there inconsistencies in reported melting points or spectral data across literature?

Variations arise from:

Q. How reliable are computational models (e.g., DFT) for predicting this compound’s reactivity?

DFT studies are limited by the lack of experimental thermodynamic data (e.g., decomposition temperature). Validate models using:

- Experimental kinetics : Monitor reaction progress via in-situ IR or LC-MS.

- Comparative docking : Benchmark against structurally characterized analogs like tert-butyl piperazine carboxylates .

Methodological Best Practices

Q. What protocols ensure reproducible scale-up of this compound?

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring.

- Quality by Design (QbD) : Define critical parameters (e.g., stoichiometry, mixing time) via DOE (Design of Experiments).

- Safety testing : Conduct DSC (Differential Scanning Calorimetry) to identify exothermic risks during scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.